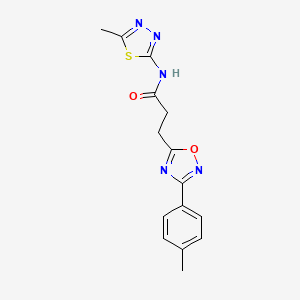![molecular formula C21H26N2O3S B7691346 N-(butan-2-yl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7691346.png)
N-(butan-2-yl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(butan-2-yl)-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BPSMA and is a member of the sulfonamide class of compounds.
Mecanismo De Acción
The mechanism of action of BPSMA is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell growth and division. It has also been found to disrupt the cell membrane of bacteria, leading to their death.
Biochemical and Physiological Effects:
BPSMA has been found to have a range of biochemical and physiological effects. It has been shown to inhibit the activity of several enzymes involved in cell growth and division, including DNA polymerase and RNA polymerase. BPSMA has also been found to disrupt the cell membrane of bacteria, leading to their death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using BPSMA in lab experiments is its antimicrobial properties, which make it useful in the development of antibacterial agents. However, one limitation of using BPSMA is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in different experimental settings.
Direcciones Futuras
There are several future directions for research on BPSMA. One area of interest is its potential use in the development of new antibacterial agents. Another area of interest is its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro. Additionally, further research is needed to fully understand the mechanism of action of BPSMA and its effects on different types of cells and organisms.
Métodos De Síntesis
The synthesis of BPSMA involves the reaction of 4-methylbenzenesulfonyl chloride with N-(2-phenylethyl)butan-2-amine in the presence of a base. The resulting product is then acetylated with acetic anhydride to produce BPSMA.
Aplicaciones Científicas De Investigación
BPSMA has been studied extensively in scientific research due to its potential applications in various fields. It has been found to have antimicrobial properties and has been used in the development of antibacterial agents. BPSMA has also been studied for its potential use in the treatment of cancer, as it has been found to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
4-methyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)-N-(2-phenylethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-18-9-11-20(12-10-18)27(25,26)23(16-13-19-7-3-2-4-8-19)17-21(24)22-14-5-6-15-22/h2-4,7-12H,5-6,13-17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZGYASBPMOYTEDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(CCC2=CC=CC=C2)CC(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-(2,6-dimethylphenyl)-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7691314.png)
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B7691324.png)


![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3,5-dimethoxybenzamide](/img/structure/B7691349.png)


